1-Heptyl-3-nitro-1H-pyrazole
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Overview
Description
1-Heptyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of a heptyl group and a nitro group at specific positions on the pyrazole ring imparts unique chemical and physical properties to this compound.
Preparation Methods
The synthesis of 1-Heptyl-3-nitro-1H-pyrazole typically involves the reaction of heptyl-substituted hydrazines with nitroolefins. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its regioselectivity and efficiency. Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Heptyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions include amino-substituted pyrazoles and various heterocyclic derivatives .
Scientific Research Applications
1-Heptyl-3-nitro-1H-pyrazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Heptyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The heptyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
1-Heptyl-3-nitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles, such as 1,3-dinitro-1H-pyrazole and 1-phenyl-3-nitro-1H-pyrazole. These compounds share similar structural features but differ in their substituent groups, which influence their chemical reactivity and biological activity. The heptyl group in this compound provides unique properties, such as increased lipophilicity and potential for membrane interaction, distinguishing it from its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in research and development.
Properties
IUPAC Name |
1-heptyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-5-6-8-12-9-7-10(11-12)13(14)15/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFVGWUSKUSASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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